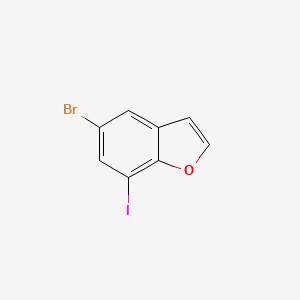

5-Bromo-7-iodobenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-7-iodobenzofuran is a chemical compound with the molecular formula C8H4BrIO and a molecular weight of 322.93 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Bromo-7-iodobenzofuran consists of a benzofuran core with bromine and iodine substituents .Physical And Chemical Properties Analysis

5-Bromo-7-iodobenzofuran has a predicted boiling point of 317.3±27.0 °C and a predicted density of 2.233±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis

The synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization showcases the chemical versatility of halogenated benzofuran derivatives. This method offers a direct pathway to these compounds, highlighting their potential in further chemical transformations and applications in material science or pharmaceuticals (Zheng et al., 2019).

Antimicrobial Activities

A study on the synthesis, characterization, and antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrated that halogenated benzofurans could serve as precursors to compounds with significant antibacterial properties. The derivatives exhibited considerable antimicrobial activity against both Gram-negative and Gram-positive bacterial strains, suggesting their potential in developing new antibacterial agents (Sanjeeva et al., 2021).

Biological Applications

Cytotoxicity Studies

Research into the synthesis and in vitro bioactivity of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid revealed that these compounds exhibit a range of cytotoxic activities against cancer cell lines. This study underscores the potential of halogenated benzofurans as scaffolds for developing novel anticancer agents, with specific derivatives showing high selectivity and potency against tumor cells (Popiołek et al., 2020).

Material Science and Environmental Studies

Photochemical Decomposition

The study on the photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water sheds light on the environmental behavior of brominated organic compounds. Understanding the degradation pathways of such substances is crucial for assessing their environmental impact and persistence. This research provides insights into the stability and photochemical properties of brominated flame retardants, including those structurally related to 5-bromo-7-iodobenzofuran (Eriksson et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-7-iodo-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHBZOMLTKPZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-iodobenzofuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)

![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)

![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)

![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)